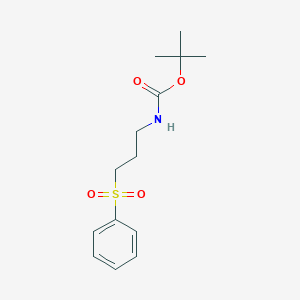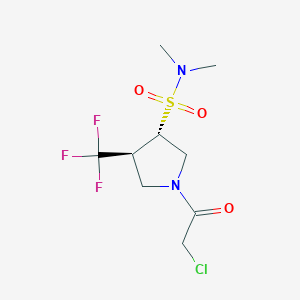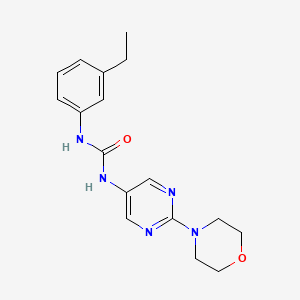
1-(3-Ethylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Ethylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as ETP-46321 and has been found to have potential therapeutic benefits in various diseases.
Aplicaciones Científicas De Investigación
Anti-Cancer Activity
A study by Li et al. (2019) on a series of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives found potent activity against human chronic myeloid leukemia (CML) cells. These compounds showed low cellular toxicity and effectively induced apoptosis in CML cells via significant reduction in protein phosphorylation of the PI3K/Akt signaling pathway (Li et al., 2019).
Stereoselective Synthesis
Chen et al. (2010) described the stereoselective synthesis of an active metabolite of the potent PI3 kinase inhibitor PKI-179, highlighting the importance of stereochemistry in the biological activity of urea derivatives (Chen et al., 2010).
Neuroprotective Properties
Research by Azam et al. (2009) on 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7-yl urea and thiourea derivatives showed significant antiparkinsonian activity in haloperidol-induced catalepsy in mice, indicating potential for treating Parkinson's disease and highlighting neuroprotective properties (Azam et al., 2009).
Antimicrobial Activity
Zheng et al. (2010) synthesized a series of N-alkyl substituted urea derivatives and evaluated them for antibacterial and antifungal activities. Compounds with morpholine moieties showed potent activities against Gram-positive and Gram-negative bacteria as well as fungi (Zheng et al., 2010).
Autophagy and Apoptosis in Cancer Treatment
Gil et al. (2021) investigated the effects of a synthetic phenoxypyrimidine urea derivative, AKF-D52, on non-small cell lung cancer cells. They found that AKF-D52 induces apoptosis through both caspase-dependent and -independent pathways and triggers cytoprotective autophagy. This dual action suggests its potential as a therapeutic agent for lung cancer (Gil et al., 2021).
Propiedades
IUPAC Name |
1-(3-ethylphenyl)-3-(2-morpholin-4-ylpyrimidin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-2-13-4-3-5-14(10-13)20-17(23)21-15-11-18-16(19-12-15)22-6-8-24-9-7-22/h3-5,10-12H,2,6-9H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAAKTLSRXFIMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)NC2=CN=C(N=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Ethylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(9-methyl-4-((3-methylbenzyl)thio)-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2695875.png)
![7-(Diethylamino)-2-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]iminochromene-3-carboxamide](/img/structure/B2695876.png)

![8-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2695878.png)
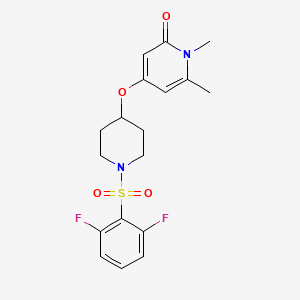
![(3Z)-3-phenyl-4-{[4-(trifluoromethyl)phenyl]amino}but-3-en-2-one](/img/structure/B2695881.png)
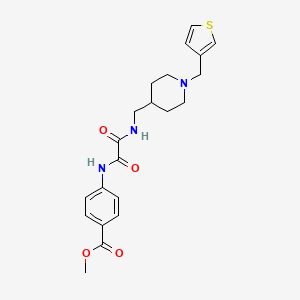
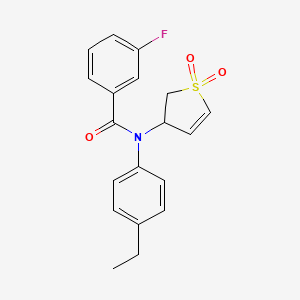
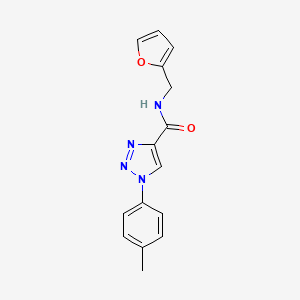
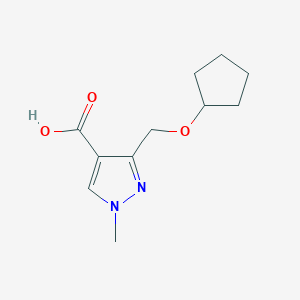
![N-[2-(3-chlorophenyl)-2-hydroxyethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2695892.png)

